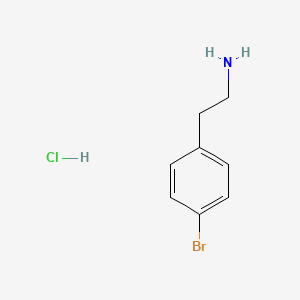
2-(4-Bromophenyl)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated aromatic compounds is described in several papers. For instance, the synthesis of ethyl 2-(4-bromomethylphenyl)propionate is achieved through a Friedel-Crafts reaction followed by bromination, with the structure confirmed by NMR, IR, and MS, under optimal conditions yielding a 70% total yield . This methodology could potentially be adapted for the synthesis of "2-(4-Bromophenyl)ethylamine hydrochloride" by incorporating an appropriate amine group in the reaction sequence.
Molecular Structure Analysis
Structural analysis of brominated compounds is well-documented. For example, a study presents a comprehensive exploration of the structure–reactivity relationship of a brominated furanone compound using single-crystal X-ray diffraction and computational methods . Similarly, the molecular structure of "2-(4-Bromophenyl)ethylamine hydrochloride" could be analyzed using these techniques to determine its crystalline structure and molecular interactions.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. Reactions of brominated butenones with nucleophiles result in various products, indicating that the bromine atom can act as a good leaving group in nucleophilic substitution reactions . This suggests that "2-(4-Bromophenyl)ethylamine hydrochloride" could also undergo similar reactions, potentially useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds and their hydrochloride salts are discussed. For example, the solubility and stability in water of hydrochloride salts of aminobiphenyl and naphthylamine are examined, providing insights into their behavior in aqueous solutions . These properties are crucial for understanding the applications and handling of "2-(4-Bromophenyl)ethylamine hydrochloride" in various environments.
Applications De Recherche Scientifique
Application 1: Synthesis of Pyrazinoisoquinoline Derivatives
- Summary of the Application : 2-(4-Bromophenyl)ethylamine hydrochloride is used in the synthesis of pyrazinoisoquinoline derivatives .
Application 2: Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide
- Summary of the Application : 2-(4-Bromophenyl)ethylamine hydrochloride is also used in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide .
- Results or Outcomes : The result of this reaction is the formation of N-2-(4-bromophenyl)ethyl chloroacetamide .
Application 3: Synthesis of Alkyl Arylamino Sulfides
- Summary of the Application : 2-(4-Bromophenyl)ethylamine hydrochloride has been used in the synthesis of alkyl arylamino sulfides .
- Results or Outcomes : The result of this reaction is the formation of alkyl arylamino sulfides .
Application 4: Synthesis of Multilayered Ruddlesden–Popper Perovskite
- Summary of the Application : 2-(4-Bromophenyl)ethylamine hydrochloride is used in the synthesis of multilayered Ruddlesden–Popper perovskite for solar cell applications .
- Methods of Application : The synthesis involves the use of 2-(4-Bromophenyl)ethylamine hydrochloride and a simple ionic liquid MAAc (methylammonium acetate) to grow 2D perovskite films .
- Results or Outcomes : The resultant (BPEA)2(MA)4Pb5I16 perovskite prepared with the assistance of MAAc exhibits a stable photoelectric conversion efficiency (PCE) of 8.47%, which is much higher than the one without MAAc additive (4.79%) .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAWIPAHUYMLDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599345 |
Source


|
| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethylamine hydrochloride | |
CAS RN |
39260-89-4 |
Source


|
| Record name | Benzeneethanamine, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39260-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






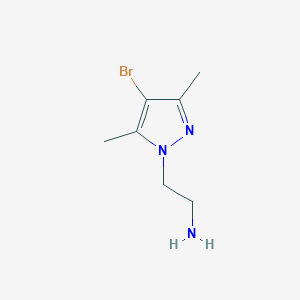
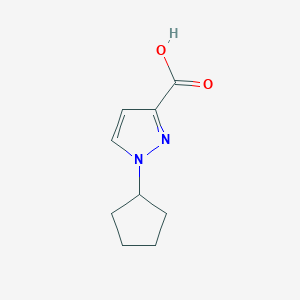
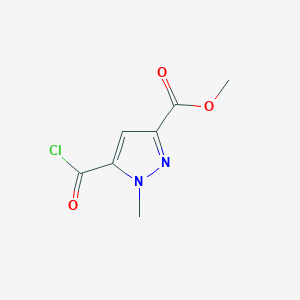


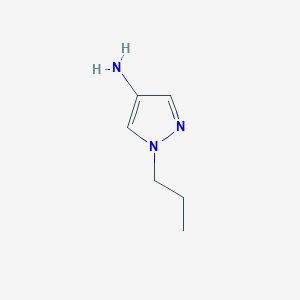
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)